molecular formula C10H7FS B7893216 4-Fluoro-1-thionaphthol CAS No. 59080-16-9

4-Fluoro-1-thionaphthol

Cat. No.: B7893216
CAS No.: 59080-16-9
M. Wt: 178.23 g/mol
InChI Key: BSVNEKPEDFGTJY-UHFFFAOYSA-N
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Description

4-Fluoro-1-thionaphthol is a useful research compound. Its molecular formula is C10H7FS and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Analysis of Intermolecular Interactions : Derivatives of 1,2,4-triazoles, including fluoro derivatives, were synthesized and characterized. These compounds, such as (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione, displayed significant intermolecular interactions, providing insights into their potential applications in molecular chemistry (Shukla et al., 2014).

  • Inhibitors of Phenylethanolamine N-Methyltransferase : A study synthesized and evaluated 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of Phenylethanolamine N-Methyltransferase. These compounds showed potential as leads in developing new, CNS-active inhibitors (Grunewald et al., 2001).

  • Fluoro-Chromogenic Sensing of Anions : Research on novel chemodosimeters for fluoro-chromogenic anion sensing, using different dye scaffoldings, demonstrates applications in sensing anions like cyanide, sulfide, or certain carboxylates in water or mixed aqueous solutions (Martínez‐Máñez & Sancenón, 2006).

  • Synthesis of Monofluorinated Amino Alcohols : A study explored enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives through two synthetic strategies, highlighting their relevance in organic synthesis and potential pharmaceutical applications (Lázaro et al., 2016).

  • Antitumor Activity of Fluorinated Nucleoside : The novel 4'-thionucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine, showed promising antitumor effects, particularly against human tumors in mice, and is considered a candidate for cancer chemotherapy (Miura et al., 1998).

  • Isomerization to 1-Naphthols : A study demonstrated the isomerization of 1, 4-epoxy-1, 4-dihydronaphthalenes to 1-naphthols using activated alumina, revealing potential applications in synthetic chemistry (Hayashi & Ishikawa, 1971).

Properties

IUPAC Name

4-fluoronaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNEKPEDFGTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310606
Record name 4-Fluoro-1-naphthalenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-16-9
Record name 4-Fluoro-1-naphthalenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59080-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-naphthalenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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